molecular formula C11H14ClNO2 B3271697 3-Cyclohexyl-5-methylisoxazole-4-carbonyl chloride CAS No. 55278-69-8

3-Cyclohexyl-5-methylisoxazole-4-carbonyl chloride

Cat. No. B3271697
CAS RN: 55278-69-8
M. Wt: 227.69 g/mol
InChI Key: AVJBNONZCLRKIY-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-methylisoxazole-4-carbonyl chloride is a chemical compound with the molecular formula C11H14ClNO2 . It is used for preparing isoxazolyl penicillin derivatives .


Synthesis Analysis

The synthesis of isoxazole-based amides, which are similar compounds, involves the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with various aliphatic, aromatic, and heterocyclic amines . This reaction occurs in the presence of triethyl amine or sodium bicarbonate base at 0 °C-room temperature or refluxing with ammonia within 1 hour .


Molecular Structure Analysis

The molecular structure of 3-Cyclohexyl-5-methylisoxazole-4-carbonyl chloride can be represented by the InChI key ZKAQPVQEYCFRTK-UHFFFAOYSA-N .


Chemical Reactions Analysis

Isoxazole-based amides, which are similar to the compound , are synthesized by reacting 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with various aliphatic, aromatic, and heterocyclic amines .


Physical And Chemical Properties Analysis

The molecular weight of 3-Cyclohexyl-5-methylisoxazole-4-carbonyl chloride is 227.69 . More detailed physical and chemical properties are not available in the sources.

properties

IUPAC Name

3-cyclohexyl-5-methyl-1,2-oxazole-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-7-9(11(12)14)10(13-15-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJBNONZCLRKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2CCCCC2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-5-methylisoxazole-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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